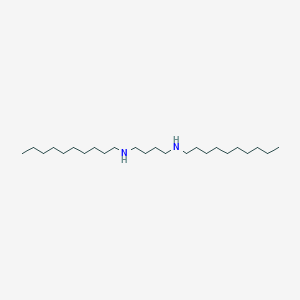
N,N'-didecylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-didecylbutane-1,4-diamine: is an organic compound characterized by the presence of two decyl groups attached to the nitrogen atoms of a butane-1,4-diamine backbone. This compound is part of the diamine family, which are known for their applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-didecylbutane-1,4-diamine typically involves the reaction of butane-1,4-diamine with decyl halides under basic conditions. A common method includes:
Reacting butane-1,4-diamine with decyl bromide: in the presence of a base such as sodium hydroxide or potassium carbonate.
Heating the reaction mixture: to facilitate the nucleophilic substitution reaction, resulting in the formation of N,N’-didecylbutane-1,4-diamine.
Industrial Production Methods: Industrial production of N,N’-didecylbutane-1,4-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Mixing the reactants: in a controlled environment.
Maintaining optimal temperature and pressure: to drive the reaction to completion.
Purifying the product: through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: N,N’-didecylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Amine oxides: from oxidation reactions.
Secondary amines: from reduction reactions.
Substituted diamines: from nucleophilic substitution reactions.
Scientific Research Applications
N,N’-didecylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers, surfactants, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N,N’-didecylbutane-1,4-diamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to cell membrane integrity and signal transduction.
Comparison with Similar Compounds
- N,N’-dimethylbutane-1,4-diamine
- N,N’-diethylbutane-1,4-diamine
- 1,4-diaminobutane (putrescine)
Comparison:
- N,N’-didecylbutane-1,4-diamine has longer alkyl chains compared to N,N’-dimethylbutane-1,4-diamine and N,N’-diethylbutane-1,4-diamine, which may result in different physical properties such as solubility and melting point.
- Putrescine is a simpler diamine with shorter alkyl chains, making it less hydrophobic compared to N,N’-didecylbutane-1,4-diamine.
This detailed article provides a comprehensive overview of N,N’-didecylbutane-1,4-diamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
41596-82-1 |
|---|---|
Molecular Formula |
C24H52N2 |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
N,N'-didecylbutane-1,4-diamine |
InChI |
InChI=1S/C24H52N2/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26-22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
KQTZLHGFFQTQAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCNCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


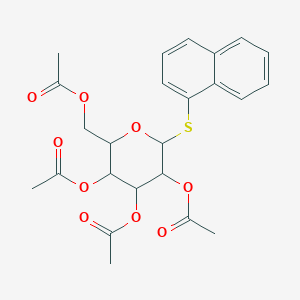
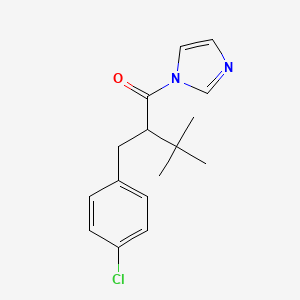

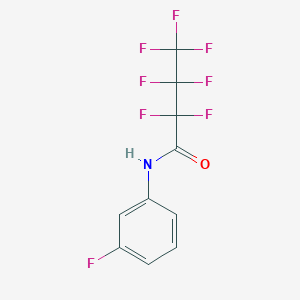
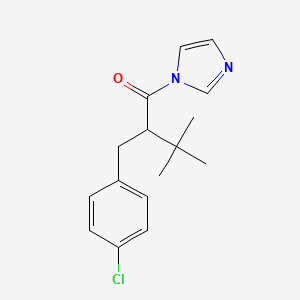

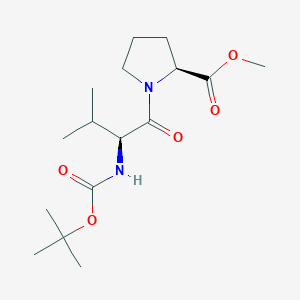
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
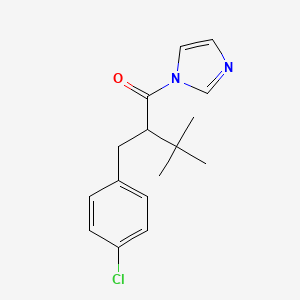
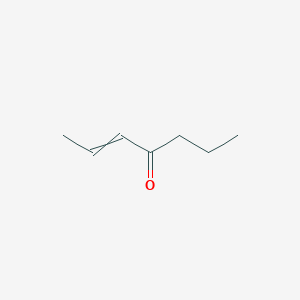
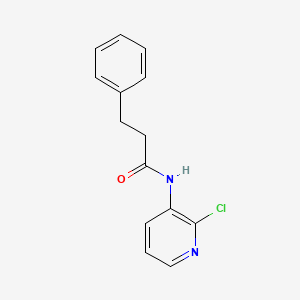

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
